methyl pyrazine-2-carboxylate
CAS No.: 6164-79-0
Cat. No.: VC21291554
Molecular Formula: C6H6N2O2
Molecular Weight: 138.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6164-79-0 |
---|---|
Molecular Formula | C6H6N2O2 |
Molecular Weight | 138.12 g/mol |
IUPAC Name | methyl pyrazine-2-carboxylate |
Standard InChI | InChI=1S/C6H6N2O2/c1-10-6(9)5-4-7-2-3-8-5/h2-4H,1H3 |
Standard InChI Key | TWIIRMSFZNYMQE-UHFFFAOYSA-N |
SMILES | COC(=O)C1=NC=CN=C1 |
Canonical SMILES | COC(=O)C1=NC=CN=C1 |
Introduction
Chemical Identity and Basic Characteristics
Methyl pyrazine-2-carboxylate (C₆H₆N₂O₂) is an organic compound containing a pyrazine ring with a methyl ester functional group at the 2-position. With a molecular weight of 138.1240, this compound represents an important class of heterocyclic esters that has attracted interest in various fields of chemistry . The compound is formally known by its IUPAC Standard InChIKey: TWIIRMSFZNYMQE-UHFFFAOYSA-N and is registered with CAS Registry Number 6164-79-0 .
The compound is also known by several alternative names in the scientific literature, including methyl pyrazinoate, pyrazinecarboxylic acid methyl ester, and pyrazinoic acid methyl ester . This diversity of nomenclature reflects its widespread recognition across different branches of chemistry.
Physical and Chemical Properties
Methyl pyrazine-2-carboxylate exhibits distinctive physical and chemical properties that define its behavior and applications. The compound appears as a clear, colorless liquid under standard conditions, though it can crystallize at lower temperatures .
Physical Properties
Table 1 summarizes the key physical properties of methyl pyrazine-2-carboxylate:
Property | Value |
---|---|
Molecular Formula | C₆H₆N₂O₂ |
Molecular Weight | 138.1240 |
Physical State | Liquid |
Color | Clear colorless |
Melting Point | 57-61°C |
Boiling Point | 104°C at 7mmHg |
Density | 1.213±0.06 g/cm³ (Predicted) |
Flash Point | >100°C (212°F) |
LogP | -0.230 |
The melting point range of 57-61°C indicates that while typically encountered as a liquid at room temperature, the compound solidifies when cooled . The relatively high boiling point of 104°C at reduced pressure (7mmHg) suggests strong intermolecular forces, likely due to the polar nature of the compound .
Chemical Properties
The chemical behavior of methyl pyrazine-2-carboxylate is influenced by both the pyrazine ring and the ester functionality. With a predicted pKa of -0.91±0.10, the compound exhibits mild acidic properties . The negative LogP value (-0.230) indicates that the molecule has greater affinity for aqueous phases than organic phases, suggesting moderate water solubility .
The pyrazine ring, with its two nitrogen atoms in para positions, serves as a potential coordination site for metal ions, while the ester group can participate in various organic transformations including hydrolysis, transesterification, and reduction reactions.
Structural Characteristics
Methyl pyrazine-2-carboxylate possesses a planar structure dominated by the aromatic pyrazine ring. While the search results don't provide specific structural data for methyl pyrazine-2-carboxylate itself, we can infer certain characteristics from related compounds.
For instance, in the closely related methyl 5-methylpyrazine-2-carboxylate, the non-hydrogen atoms of the molecule are nearly planar, with a dihedral angle of only 5.4(1)° between the pyrazine ring plane and the plane defined by the C—C(O)—O atoms of the ester group . Given the structural similarity, methyl pyrazine-2-carboxylate likely possesses comparable planarity.
The planar structure enhances the compound's ability to participate in π-stacking interactions, which can be significant in crystal packing arrangements and in interactions with biological systems or catalytic surfaces.
Applications and Uses
Methyl pyrazine-2-carboxylate serves as an important intermediate in organic synthesis and possesses potential applications in various fields:
Synthetic Intermediate
The compound functions as a key intermediate in the preparation of more complex pyrazine derivatives, including bipyrazine compounds. For instance, its methylated analog is utilized in synthesizing 5,5′-dimethyl-2,2′-bipyrazine derivatives, which have applications in coordination chemistry .
Coordination Chemistry
Pyrazine-containing compounds, including methyl pyrazine-2-carboxylate, have the ability to coordinate with transition metals, forming complexes with potential applications in catalysis and materials science. The related bipyrazine derivatives are specifically used in solar energy conversion studies, suggesting potential applications in renewable energy technologies .
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